molecular formula C11H9ClO6 B8405945 2-Chloro-3,4-diacetoxybenzoic acid

2-Chloro-3,4-diacetoxybenzoic acid

Cat. No.: B8405945
M. Wt: 272.64 g/mol
InChI Key: FWIZEEJMAMRYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-diacetoxybenzoic acid (C₁₁H₉ClO₆) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and acetoxy (-OAc) groups at the 3- and 4-positions. The compound combines electron-withdrawing (chloro) and electron-donating (acetoxy) substituents, which influence its chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C11H9ClO6

Molecular Weight

272.64 g/mol

IUPAC Name

3,4-diacetyloxy-2-chlorobenzoic acid

InChI

InChI=1S/C11H9ClO6/c1-5(13)17-8-4-3-7(11(15)16)9(12)10(8)18-6(2)14/h3-4H,1-2H3,(H,15,16)

InChI Key

FWIZEEJMAMRYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C(=O)O)Cl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of benzoic acid derivatives is strongly influenced by substituents. For example:

  • 2-Chloro-3,4-dimethoxybenzoic acid (CAS 52009-53-7, C₉H₉ClO₄): The methoxy (-OMe) groups at positions 3 and 4 are electron-donating, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-withdrawing chloro group at position 2 partially counteracts this effect, leading to an estimated pKa of ~3.8–4.0 .
  • 2-Chloro-3,4-diacetoxybenzoic acid : Acetoxy groups (-OAc) are more electron-withdrawing than methoxy due to their ester functionality. This increases acidity, with an estimated pKa of ~2.5–3.0, closer to that of nitro-substituted analogs like 2-chloro-3,5-dinitrobenzoic acid (pKa ~1.5) .

Table 1: Acidity and Substituent Effects

Compound Substituents pKa (estimated) Reactivity Notes
This compound Cl (2), OAc (3,4) ~2.5–3.0 High electrophilicity due to -OAc groups
2-Chloro-3,4-dimethoxybenzoic acid Cl (2), OMe (3,4) ~3.8–4.0 Moderate acidity; less reactive
2-Chloro-3,5-dinitrobenzoic acid Cl (2), NO₂ (3,5) ~1.5 Highly acidic; nitro groups dominate

Table 2: Reaction Behavior in Nucleophilic Substitution

Compound Key Substituents Dominant Reaction Pathway
2-Chloro-3,5-dinitrobenzoic acid NO₂ (3,5), Cl (2) Cyclization via ester attack (e.g., 11)
This compound OAc (3,4), Cl (2) Potential hydrolysis of -OAc or Cl substitution
2-Chloro-3,4-dimethoxybenzoic acid OMe (3,4), Cl (2) Stable under basic conditions; Cl substitution favored

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